Anandamide
Anandamide
Anandamide is an N-acylethanolamine 20:4 resulting from the formal condensation of carboxy group of arachidonic acid with the amino group of ethanolamine. It has a role as a neurotransmitter, a vasodilator agent and a human blood serum metabolite. It is an endocannabinoid and a N-acylethanolamine 20:4. It is functionally related to an arachidonic acid.
Anandamide is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
Anandamide is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
Brand Name:
Vulcanchem
CAS No.:
94421-68-8
VCID:
VC0518875
InChI:
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Molecular Formula:
C22H37NO2
Molecular Weight:
347.5 g/mol
Anandamide
CAS No.: 94421-68-8
Cat. No.: VC0518875
Molecular Formula: C22H37NO2
Molecular Weight: 347.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Description | Anandamide is an N-acylethanolamine 20:4 resulting from the formal condensation of carboxy group of arachidonic acid with the amino group of ethanolamine. It has a role as a neurotransmitter, a vasodilator agent and a human blood serum metabolite. It is an endocannabinoid and a N-acylethanolamine 20:4. It is functionally related to an arachidonic acid. Anandamide is a natural product found in Homo sapiens and Caenorhabditis elegans with data available. |
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CAS No. | 94421-68-8 |
Molecular Formula | C22H37NO2 |
Molecular Weight | 347.5 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- |
Standard InChI Key | LGEQQWMQCRIYKG-DOFZRALJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Appearance | Solid powder |
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